molecular formula C6H17O21P5 · 10NH4 B1154428 D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

D-myo-Inositol-1,3,4,5,6-pentaphosphate (ammonium salt)

Katalognummer B1154428
Molekulargewicht: 760.4
InChI-Schlüssel: XBTRUCOJSYAABC-WQKSOBCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Inositol-1,3,4,5,6-pentaphosphate (Ins(1,3,4,5,6)P5) is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals. It can be interconverted with Ins(3,4,5,6)P4 by a 1-kinase/1-phosphatase cycle, as well as with Ins(1,4,5,6)P4 in a 3-kinase/3-phosphatase cycle. Ins(1,3,4,5,6)P5 inhibits the phosphorylation and kinase activity of Akt/PKB, inducing apoptosis in ovarian, lung, and breast cancer cells. It exhibits antiangiogenic activity in vitro, blocking capillary tube formation of HUVEC, as well as antitumor effects against cancer xenografts in nude mice. Ins(1,3,4,5,6)P5 binds to the PH domain of Grp1 with a Kd of 590 nM.

Wissenschaftliche Forschungsanwendungen

Applications in Gynecological and Endocrine Disorders

D-myo-Inositol-1,3,4,5,6-pentaphosphate and its derivatives are pivotal in multiple signaling pathways in the human body. Particularly noteworthy is its role in treating polycystic ovary syndrome (PCOS), as it enhances the quality of oocytes, regularizes menstrual cycles, and boosts ovulation rates. Besides, it shows promise in preventing gestational diabetes among at-risk patients. The compound is also involved in the phospholipase C pathway, suggesting a potential link to hypothyroidism treatment. Additionally, its ability to inhibit aromatase expression, pivotal for endometrial tissue growth, positions it as a potential therapeutic agent in treating endometriosis. Despite these profound implications, further research is essential to fully exploit its potential in managing endocrine-related disorders (Swora et al., 2022).

Management of Polycystic Ovary Syndrome (PCOS)

Inositol isomers, especially Myo-inositol and D-chiro-inositol, are significant in managing PCOS. They potentially improve metabolic, hormonal, and reproductive aspects of PCOS. In assisted reproductive technologies, Myo-inositol and combined treatments enhance clinical outcomes. Additionally, Myo-inositol monotherapy has been effective in preventing and treating gestational diabetes mellitus (GDM), though further research is needed to solidify these findings (Gateva et al., 2018).

Treatment of Diabetes Mellitus

Inositol and myo-inositol hexakisphosphate (IP6) are gaining attention for their beneficial properties in managing diabetes mellitus. Research highlights their role in improving diabetic indices by regulating activities of metabolic enzymes involved in lipid and carbohydrate metabolism. The combination of IP6 and inositol supplements demonstrates potential in modulating insulin secretion, serum leptin concentrations, and mitigating vascular damage. This review suggests that inositol and IP6 may offer a natural alternative to conventional diabetes treatments, though more research is needed to understand their mechanisms of action fully (Omoruyi et al., 2020).

Enhancing Phytate Availability in Soils

Phytate, a derivative of myo-inositol hexakisphosphate, plays a significant role in soil organic phosphorus. As a major nutrient, optimizing soil phytate-P can potentially enhance the economic and environmental sustainability of agricultural production. Research suggests that strategies involving plant and microbial secretion of mobilizing agents can improve phytate solubility and mineralization, thereby enhancing phytate-P availability in the rhizosphere. However, further investigation is required to understand the processes influencing phytate-P acquisition by plants and to develop effective molecular biotechnologies for better soil phytate dynamics (Liu et al., 2022).

Eigenschaften

Molekularformel

C6H17O21P5 · 10NH4

Molekulargewicht

760.4

InChI

InChI=1S/C6H17O21P5.10H3N/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);10*1H3/t1-,2?,3?,4?,5?,6?;;;;;;;;;;

InChI-Schlüssel

XBTRUCOJSYAABC-WQKSOBCJSA-N

SMILES

O[C@@H]1[C@H](OP([O])([O-])=O)[C@@H](O[P+]([O-])([O-])=O)[C@H](OP([O])([O-])=O)[C@@H](OP([O-])([O-])=O)[C@@H]1OP([O])([O-])=O.[NH4+].[NH4+].[NH4+].[NH4].[NH4].[NH4+].[NH4+].[NH4].[NH4+].[NH4]

Synonyme

Ins(1,3,4,5,6)P5; 1,3,4,5,6-IP5 (sodium salt)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.